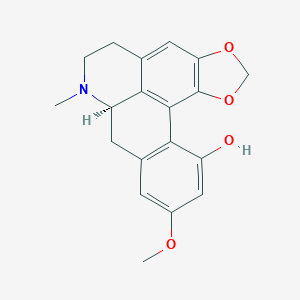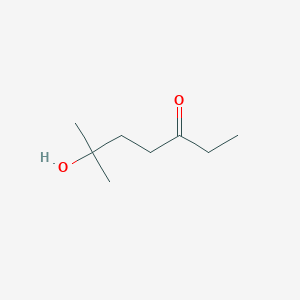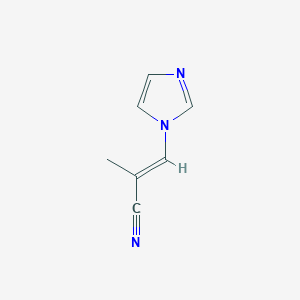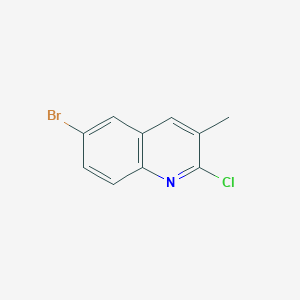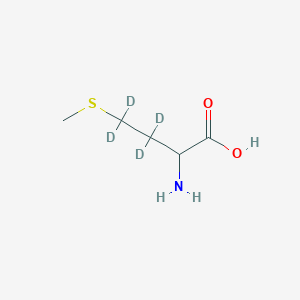
2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid consists of an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) . The R group is the part that distinguishes one amino acid from the next .Scientific Research Applications
Aquaculture Nutrition
DL-Methionine-d4: is utilized in aquaculture to enhance the nutritional value of fish feed. It’s been shown to alleviate the adverse effects of low fishmeal diets on growth and intestinal health of Micropterus salmoides , commonly known as largemouth bass. The compound improves intestinal antioxidant capacity and has anti-inflammatory effects, which are beneficial for fish health .
Antioxidant Capacity Enhancement
The supplementation of DL-Methionine-d4 in fish diets has been associated with increased antioxidant capacity. This is crucial for the overall health and stress resistance of aquatic animals, as it helps in mitigating oxidative stress .
Intestinal Microbiota Modulation
Research indicates that DL-Methionine-d4 can affect the composition of intestinal flora in fish, leading to improved gut health. It increases levels of beneficial bacteria while decreasing harmful ones, thus enhancing the fish’s ability to absorb nutrients and resist pathogens .
Growth Performance Improvement
In Nile tilapia (Oreochromis niloticus ), DL-Methionine-d4 supplementation has been linked to increased growth performance. This is particularly important for commercial aquaculture where growth rates directly correlate with profitability .
Essential Amino Acid Content
DL-Methionine-d4: contributes to the higher content of essential amino acids in the whole body of fish. Essential amino acids are vital for various metabolic processes and the overall well-being of the fish .
Feed Efficiency
The compound has been found to improve feed conversion ratios (FCR) in fish, meaning that less feed is required to achieve the same amount of growth. This application is significant for reducing the costs associated with fish farming .
Mechanism of Action
Target of Action
DL-Methionine-d4, also known as 2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid, is a deuterium-labeled form of DL-Methionine . Methionine is an essential amino acid that plays a crucial role in many body functions . It is a chelating agent for heavy metals and is used for protein synthesis, including the formation of S-adenosylmethionine (SAMe), L-homocysteine, L-cysteine, taurine, and sulfate .
Mode of Action
The mode of action of DL-Methionine-d4 is similar to that of DL-Methionine. It is thought that metabolism of high doses of acetaminophen in the liver leads to decreased levels of hepatic glutathione and increased oxidative stress . DL-Methionine, being a precursor to L-cysteine, can help replenish the levels of glutathione, thereby reducing oxidative stress .
Biochemical Pathways
DL-Methionine-d4 is involved in the methionine cycle, also known as the one-carbon metabolism pathway . This fundamental biochemical pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, SAMe . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . More research is needed to fully understand the ADME properties of DL-Methionine-d4 and their impact on bioavailability.
Result of Action
DL-Methionine-d4, like DL-Methionine, has oxidative stress defense effects . It can be used for animal natural feed . Additionally, DL-Methionine has been found to have anti-hepatotoxic activity . It is also known to kill H. rostochiensis on potato plants .
properties
IUPAC Name |
2-amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-RRVWJQJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Methionine-d4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

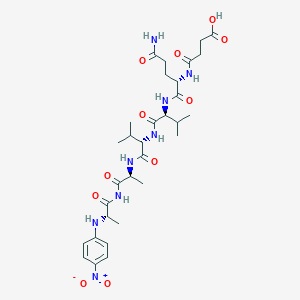
![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)
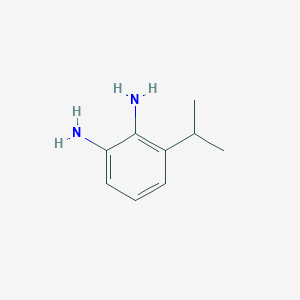
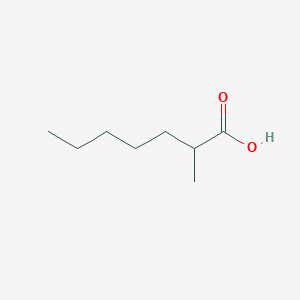
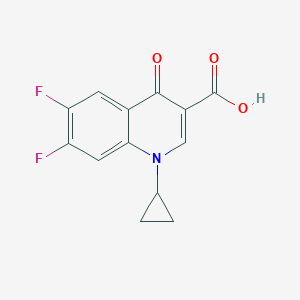
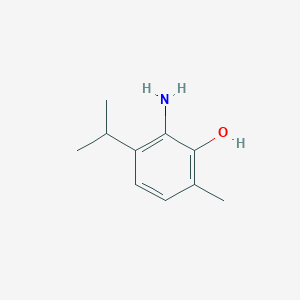
![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)
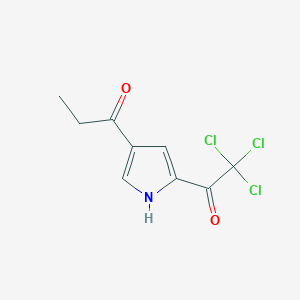
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)
